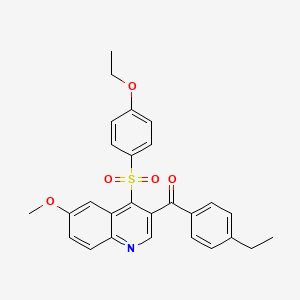

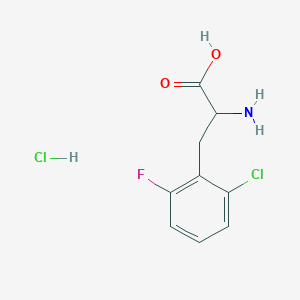

![molecular formula C17H11N3OS3 B2369213 N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide CAS No. 477309-61-8](/img/structure/B2369213.png)

N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide” is a chemical compound with a molecular formula of C17H11N3OS3 . It is of interest as a potential biologically active substance and organic luminophore .

Synthesis Analysis

The synthesis of this compound involves several steps . First, 1-aminonaphthalene is condensed with thiophene-2-carbonyl chloride in 2-propanol to produce N-(1-naphthyl)thiophene-2-carboxamide. This compound is then treated with an excess of P2S5 in anhydrous pyridine to yield the corresponding thioamide. The thioamide is then oxidized with potassium ferricyanide in an alkaline medium according to the Jacobson method to yield 2-(thien-2-yl)naphtho[1,2-d]thiazole .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a naphtho[1,2-d]thiazole fragment containing a thiophene ring . The 1H NMR spectrum of the compound contains signals of the H4 and H5 protons of the naphthalene ring at 7.79 and 7.70 ppm with a coupling constant of 9.0 and 8.9 Hz, indicating the 1,2-annulation of the 2-(thien-2-yl)thiazole fragment to naphthalene .Chemical Reactions Analysis

The synthesized 2-(thien-2-yl)naphtho[1,2-d]thiazole can undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. These reactions occur exclusively at the position 5 of the thiophene ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 369.484 Da . Further physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications

- Application : Researchers have explored the inhibitory effects of benzothiazole derivatives, including our compound of interest, against Mycobacterium tuberculosis (M. tuberculosis). These derivatives exhibit promising antitubercular activity, making them potential candidates for new TB drugs .

- Application : Our compound has been investigated as an activator of KCa3.1 channels . Activation of these channels represents a novel therapeutic approach for managing hypertension .

- Application : Benzothiazole-based compounds, including our compound, have been synthesized and screened for antifungal activity .

- Application : Researchers have employed various methods (e.g., diazo-coupling, Knoevenagel condensation, microwave irradiation) to synthesize benzothiazole derivatives, including our compound .

Antitubercular Activity

Blood Pressure Regulation

Antifungal Properties

Synthetic Strategies

Structure-Activity Relationships (SAR)

Future Directions

Bihetaryl compounds, such as “N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide”, which contain two heteroaromatic fragments linked by a single bond, have attracted the attention of chemists due to their potential use as pharmaceuticals and pesticides . The mutual influence of both heterocyclic fragments in bihetaryl compounds in terms of their structure and reactivity is an interesting and insufficiently studied problem . Therefore, future research could focus on exploring these aspects further.

Mechanism of Action

- : Aleksandrov, A. A., Elchaninov, M. M., Tishina, D. A., Tarakanova, Yu. E., & Shmanovsky, M. L. (2020). Synthesis and Some Reactions of 2-(Thien-2-yl)naphtho[1,2-d]thiazole. Russian Journal of General Chemistry, 90(11), 1836–1839. Link

- : Frontiers. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Frontiers in Pharmacology, 12, 661173. [Link](https://www.frontiersin.org/journals

properties

IUPAC Name |

N-(benzo[e][1,3]benzothiazol-2-ylcarbamothioyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3OS3/c21-15(13-6-3-9-23-13)19-16(22)20-17-18-14-11-5-2-1-4-10(11)7-8-12(14)24-17/h1-9H,(H2,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJZDSPTXVFGOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=S)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)

![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)